3-[[4-Bromo-3-(ethoxymethyl)phenyl]methyl]-2-butyl-1,3-diazaspiro[4.4]non-1-en-4-one

Catalog No.
S12756921
CAS No.
1255948-73-2
M.F
C21H29BrN2O2
M. Wt
421.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-[[4-Bromo-3-(ethoxymethyl)phenyl]methyl]-2-butyl...

CAS Number

1255948-73-2

Product Name

3-[[4-Bromo-3-(ethoxymethyl)phenyl]methyl]-2-butyl-1,3-diazaspiro[4.4]non-1-en-4-one

IUPAC Name

3-[[4-bromo-3-(ethoxymethyl)phenyl]methyl]-2-butyl-1,3-diazaspiro[4.4]non-1-en-4-one

Molecular Formula

C21H29BrN2O2

Molecular Weight

421.4 g/mol

InChI

InChI=1S/C21H29BrN2O2/c1-3-5-8-19-23-21(11-6-7-12-21)20(25)24(19)14-16-9-10-18(22)17(13-16)15-26-4-2/h9-10,13H,3-8,11-12,14-15H2,1-2H3

InChI Key

RFGZLGQROLIHTP-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=NC2(CCCC2)C(=O)N1CC3=CC(=C(C=C3)Br)COCC

3-[[4-Bromo-3-(ethoxymethyl)phenyl]methyl]-2-butyl-1,3-diazaspiro[4.4]non-1-en-4-one is a complex organic compound characterized by its unique spirocyclic structure, which includes a diazaspiro framework. Its molecular formula is C23H31BrN2O6, with a molecular weight of 511.41 g/mol and a CAS Registry Number of 1255948-74-3. This compound features a brominated aromatic ring and an ethoxymethyl group, contributing to its chemical reactivity and potential biological activity .

Typical of diazaspiro compounds, including nucleophilic substitutions and electrophilic aromatic substitutions due to the presence of the bromine atom. For instance, reactions involving the bromine substituent can lead to the formation of new derivatives by substitution with nucleophiles such as amines or alcohols. Additionally, the diazaspiro structure may facilitate cyclization or rearrangement under specific conditions, enhancing its synthetic versatility .

Research indicates that compounds with a diazaspiro structure often exhibit significant biological activities, including anti-inflammatory and anticancer properties. The specific compound has shown promise in preclinical studies for treating disorders associated with the central nervous system and metabolic diseases. Its unique structural features may enhance its interaction with biological targets, leading to therapeutic effects .

The synthesis of 3-[[4-Bromo-3-(ethoxymethyl)phenyl]methyl]-2-butyl-1,3-diazaspiro[4.4]non-1-en-4-one can be achieved through several methods:

  • Condensation Reactions: Utilizing starting materials like 2-butyl-1,3-diazaspiro[4.4]non-1-en-4-one and brominated phenolic compounds under basic conditions.
  • Bromination: The introduction of the bromine atom can be performed using brominating agents on appropriate aromatic precursors.
  • Ethoxymethylation: The ethoxymethyl group can be introduced via alkylation reactions involving ethylene oxide or similar reagents .

This compound finds potential applications in pharmaceuticals due to its biological activity. It may serve as a lead compound for developing new drugs targeting neurological disorders or metabolic syndromes. Moreover, its unique structure could be valuable in materials science for creating novel polymers or coatings with specific properties .

Studies on the interactions of 3-[[4-Bromo-3-(ethoxymethyl)phenyl]methyl]-2-butyl-1,3-diazaspiro[4.4]non-1-en-4-one with various biological targets are crucial for understanding its mechanism of action. Preliminary data suggests that it may interact with receptors involved in neurotransmission and metabolic regulation, potentially influencing pathways related to inflammation and cell proliferation .

Several compounds share structural similarities with 3-[[4-Bromo-3-(ethoxymethyl)phenyl]methyl]-2-butyl-1,3-diazaspiro[4.4]non-1-en-4-one, including:

Compound NameMolecular FormulaKey Features
2-Butyl-4-oxo-1,3-diazaspiro[4.4]non-1-enC13H16N2OLacks bromination; simpler structure
1,3-Diazaspiro[4.4]non-1-enC7H10N2OBase structure without additional substituents
2-N-butyl-1,3-diazaspiro[4.4]non-1-enC12H18N2Similar spiro structure; different substituents

The uniqueness of 3-[[4-Bromo-3-(ethoxymethyl)phenyl]methyl]-2-butyl-1,3-diazaspiro[4.4]non-1-en-4-one lies in its specific combination of brominated aromatic systems and ethoxymethyl groups, which may enhance its reactivity and biological profile compared to simpler diazaspiro compounds .

XLogP3

4

Hydrogen Bond Acceptor Count

3

Exact Mass

420.14124 g/mol

Monoisotopic Mass

420.14124 g/mol

Heavy Atom Count

26

Dates

Last modified: 08-09-2024

Explore Compound Types